molecular formula C16H9NO2 B11864636 6-Cyanophenanthrene-9-carboxylic acid

6-Cyanophenanthrene-9-carboxylic acid

Cat. No.: B11864636
M. Wt: 247.25 g/mol
InChI Key: JIQCEIAJQLIPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Cyanophenanthrene-9-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of phenanthrene with cyanogen bromide in the presence of a base to introduce the cyano group, followed by oxidation to form the carboxylic acid group . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .

Chemical Reactions Analysis

6-Cyanophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Cyanophenanthrene-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyanophenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its cyano group can form hydrogen bonds with biological molecules, affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

6-Cyanophenanthrene-9-carboxylic acid can be compared with other phenanthrene derivatives, such as:

Properties

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

6-cyanophenanthrene-9-carboxylic acid

InChI

InChI=1S/C16H9NO2/c17-9-10-5-6-13-14(7-10)12-4-2-1-3-11(12)8-15(13)16(18)19/h1-8H,(H,18,19)

InChI Key

JIQCEIAJQLIPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.